Enhanced Halogen Bond Donor Strength: Iodine vs. Bromine Comparison
The 5-iodo substituent confers significantly stronger halogen bonding (XB) donor capability compared to the 5-bromo analog. The greater polarizability of iodine leads to more frequent and diverse XB interactions in the solid state [1]. Quantitative Hirshfeld surface analysis of related 5-iodo-1-arylpyrazoles reveals that C–I⋯O, C–I⋯π, C–I⋯Br, and C–I⋯N contacts collectively account for a substantial fraction of intermolecular interactions, a feature not observed to the same extent in 5-bromo analogs, where Br⋯O and Br⋯Br contacts are less dominant [2].
| Evidence Dimension | Halogen bond donor strength (polarizability) and interaction diversity |
|---|---|
| Target Compound Data | Polarizability: ~5.5 ų for iodine; XB interaction types: C–I⋯O, C–I⋯π, C–I⋯Br, C–I⋯N, C–Br⋯O (5 distinct types observed in crystal structures of 5-iodo-1-arylpyrazoles) [1] |
| Comparator Or Baseline | 5-Bromo-4-methoxy-1-methyl-1H-pyrazole: Polarizability: ~3.1 ų for bromine; XB interaction types: predominantly Br⋯O and Br⋯Br (2-3 types observed) [2] |
| Quantified Difference | Iodine polarizability ~78% higher than bromine; at least 2 additional XB interaction motifs observed for iodo derivative |
| Conditions | Single crystal X-ray diffraction analysis of 5-iodo-1-arylpyrazoles and 5-bromo-1-arylpyrazoles; Hirshfeld surface analysis [1][2] |
Why This Matters
Superior halogen bonding capacity enables unique supramolecular assembly and may enhance binding affinity in target-based applications.
- [1] Dumitrescu, D., et al. 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Crystals 2020, 10(12), 1149. View Source
- [2] Popa, M. M., et al. Crystal structures of 5-bromo-1-arylpyrazoles and their halogen bonding features. CrystEngComm 2023, 25, 86-94. View Source
